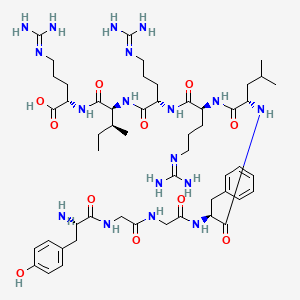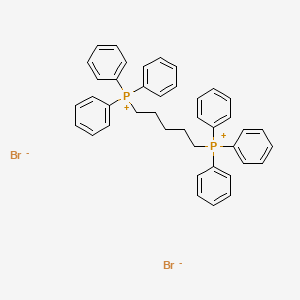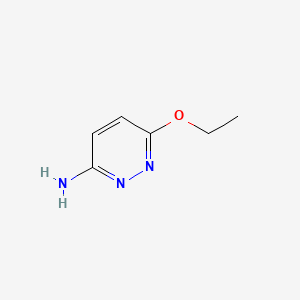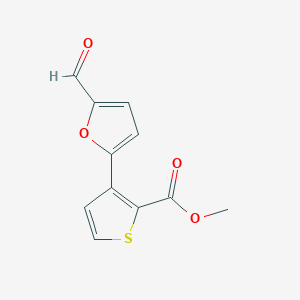
Methyl 3-(5-formylfuran-2-yl)thiophene-2-carboxylate
Übersicht
Beschreibung
“Methyl 3-(5-formylfuran-2-yl)thiophene-2-carboxylate” is a chemical compound with the CAS Number: 255828-29-6 . It has a molecular weight of 236.25 and its IUPAC name is methyl 3- (5-formyl-2-furyl)-2-thiophenecarboxylate .
Synthesis Analysis
The synthesis of thiophene derivatives, such as “Methyl 3-(5-formylfuran-2-yl)thiophene-2-carboxylate”, has been a topic of interest in recent years . The Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, is a typical and significant synthetic method to thiophene derivatives .Molecular Structure Analysis
The molecular structure of “Methyl 3-(5-formylfuran-2-yl)thiophene-2-carboxylate” can be represented by the InChI code: 1S/C11H8O4S/c1-14-11(13)10-8(4-5-16-10)9-3-2-7(6-12)15-9/h2-6H,1H3 .Physical And Chemical Properties Analysis
“Methyl 3-(5-formylfuran-2-yl)thiophene-2-carboxylate” is a solid with a melting point of 118 - 119 degrees Celsius .Wissenschaftliche Forschungsanwendungen
Synthetic Utility and Functionalization
Methyl 3-(5-formylfuran-2-yl)thiophene-2-carboxylate, and its derivatives, have been extensively studied for their synthetic utility in the preparation of complex organic compounds. The incorporation of thiophene moieties through electrophilic reactions promoted by samarium diiodide exemplifies the compound's versatility. This method has been utilized for the regioselective functionalization of thiophene-incorporating compounds with aldehydes, ketones, and conjugated esters, leading to long-chain esters with remote hydroxyl and carboxyl groups. These products find applications in various fields, including the development of antiarthritis agents, shellac components, and inhibitory agents of spore germination, demonstrating the compound's broad utility in organic synthesis (Yang et al., 2000).
Electropolymerization and Electrochromic Performances
The electropolymerization of thiophene derivatives has shown significant promise for applications in electrochromic devices. Novel tetrathiafulvalene–thiophene assemblies synthesized through Steglich esterification have been investigated for their electrochromic performances. Such studies reveal that these polymers can undergo rapid color changes from orange-yellow to dark blue under oxidation conditions, indicating their potential for use in smart window applications and electronic display technologies. The introduction of additional thiophene units has been shown to enhance these electrochromic properties, highlighting the importance of structural modification in developing high-performance materials (Yuhao Li et al., 2020).
Metal-Organic Frameworks (MOFs) Enhancement
The functionalization of metal-organic frameworks (MOFs) with methyl-substituted thieno[2,3-b]thiophene groups has been explored to improve their sensing activities and magnetic properties. Such modifications have led to the development of microporous lanthanide-based MOFs with enhanced gas adsorption, sensing properties, and significant magnetocaloric effects. These advancements not only contribute to the understanding of MOFs' structural and functional versatility but also open new avenues for their application in gas storage, sensing, and magnetic cooling technologies (Suna Wang et al., 2016).
Safety And Hazards
The safety information for “Methyl 3-(5-formylfuran-2-yl)thiophene-2-carboxylate” includes several hazard statements: H302, H312, H332 . The precautionary statements include P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, P501 . The compound is labeled with the GHS07 pictogram and the signal word "Warning" .
Eigenschaften
IUPAC Name |
methyl 3-(5-formylfuran-2-yl)thiophene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8O4S/c1-14-11(13)10-8(4-5-16-10)9-3-2-7(6-12)15-9/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZYUUAQLLIBFPT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)C2=CC=C(O2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90383879 | |
| Record name | Methyl 3-(5-formylfuran-2-yl)thiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90383879 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-(5-formylfuran-2-yl)thiophene-2-carboxylate | |
CAS RN |
255828-29-6 | |
| Record name | Methyl 3-(5-formylfuran-2-yl)thiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90383879 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



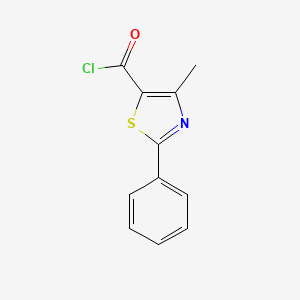
![1-[2-(Thiophen-2-Yl)-1,3-Thiazol-4-Yl]methanamine](/img/structure/B1586928.png)
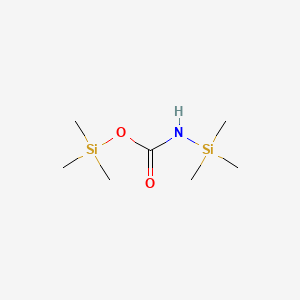

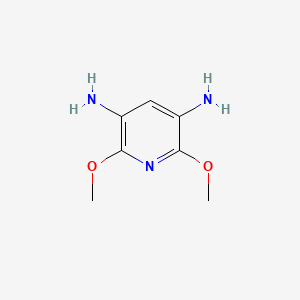


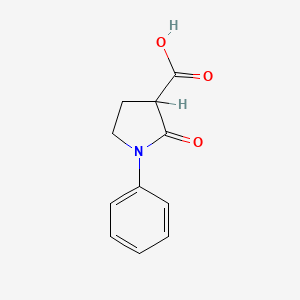
![(2S,3R,4R,5R,6S)-2-[(2S,3R,4R,5R,6R)-4,5-Dihydroxy-2-[(4S,5'R,7S,8R,9S,13S)-16-hydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-14-yl]-6-methyl-2-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/no-structure.png)
